molecular formula C15H17N3O5S B7878330 1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid

1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B7878330
M. Wt: 351.4 g/mol
InChI Key: UQAGWAQKPLVGGR-UHFFFAOYSA-N
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Description

1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring, a sulfonyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial solvents and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

Biology and Medicine:

Industry:

    Material Science: The compound’s unique structure can be utilized in the development of new polymers or as a building block in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound’s biological activity is primarily due to its ability to interact with specific molecular targets:

    Enzyme Inhibition: The sulfonyl group can mimic the transition state of enzyme substrates, leading to enzyme inhibition.

    Receptor Binding: The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and anti-inflammatory properties.

    Sulfonyl Piperidines: Compounds with a sulfonyl group attached to a piperidine ring are known for their pharmacological activities.

Uniqueness: 1-((3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)sulfonyl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole ring, sulfonyl group, and piperidine carboxylic acid, which together confer a distinct set of chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-10-16-14(17-23-10)12-3-2-4-13(9-12)24(21,22)18-7-5-11(6-8-18)15(19)20/h2-4,9,11H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAGWAQKPLVGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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